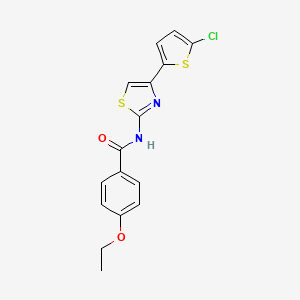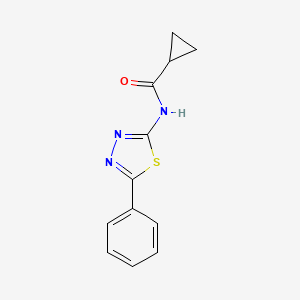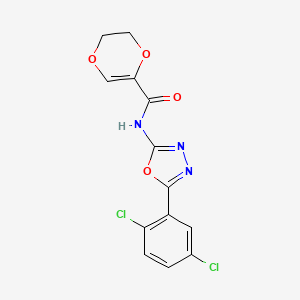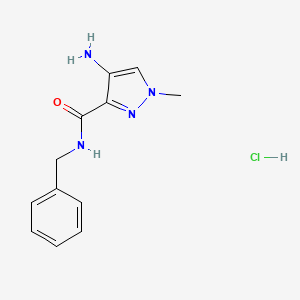
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'thiazolyl blue' and has a molecular formula of C19H19N3S.
Mechanism of Action
Further research is needed to fully understand the mechanism of action of thiazolyl blue in inducing apoptosis in cancer cells and modulating the activity of ion channels in neurons.
3. Clinical Trials: Thiazolyl blue has shown potential as a chemotherapeutic agent for the treatment of various types of cancer. Clinical trials can be conducted to evaluate its efficacy and safety in humans.
Conclusion:
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its cytotoxic effects on cancer cells, ability to modulate the activity of ion channels in neurons, and use as a vital stain in microbiology make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline in lab experiments include its potential applications in various scientific fields, such as cancer research, microbiology, and neuroscience. However, the limitations of using this compound include its cytotoxic effects on healthy cells and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline. Some of the key areas of research include:
1. Development of Thiazolyl Blue Derivatives: Researchers can explore the synthesis of thiazolyl blue derivatives with improved cytotoxic effects and reduced toxicity to healthy cells.
2.
Synthesis Methods
The synthesis of (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline involves the reaction of 3-allylthiazol-2(3H)-one with p-toluidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final product.
Scientific Research Applications
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline has been extensively studied for its potential applications in various scientific fields. Some of the key areas of research include:
1. Cancer Research: Thiazolyl blue has been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
2. Microbiology: Thiazolyl blue has been used as a vital stain for the detection of bacteria and fungi in microbiology. It is also used as a selective agent in the isolation of bacteria.
3. Neuroscience: Thiazolyl blue has been found to modulate the activity of ion channels in neurons, making it a potential candidate for the treatment of neurological disorders such as epilepsy.
properties
IUPAC Name |
N-(2-methylphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-4-13-22-19(17-11-9-15(2)10-12-17)14-23-20(22)21-18-8-6-5-7-16(18)3/h4-12,14H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFSRWDFCOWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3C)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)




![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)


![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)

